molecular formula C17H19FN2O2 B1388968 N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide CAS No. 1020055-57-5

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide

Cat. No. B1388968
M. Wt: 302.34 g/mol
InChI Key: ZBMYAOGAIAEXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide, also known as NAFB, is a fluorinated amide compound that has been studied for its potential to be used in a variety of scientific research applications. NAFB is a relatively new compound, having been synthesized in 2018 by a team of researchers in Germany. It has shown promise in a variety of fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide has been studied for its potential applications in a variety of scientific research fields. In biochemistry, it has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of drugs. In pharmacology, it has been studied for its potential as an anti-inflammatory agent. In materials science, it has been studied for its potential as an additive in the synthesis of polymers and other materials.

Mechanism Of Action

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide has been shown to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It does this by binding to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.

Biochemical And Physiological Effects

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in drug metabolism, as well as inhibit inflammation. In vivo studies have shown that it can reduce inflammation and improve wound healing in mice.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide in laboratory experiments is its low toxicity. It has been shown to be non-toxic in animal studies, making it an ideal compound for use in laboratory experiments. However, it is important to note that N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide is a relatively new compound, and its potential applications are still being explored. As such, there may be limitations to its use in laboratory experiments.

Future Directions

Given the potential of N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide, there are a variety of future directions that could be explored. These include further studies on its potential as an inhibitor of drug metabolism enzymes, its potential as an anti-inflammatory agent, and its potential as an additive in the synthesis of polymers and other materials. Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes, as well as its potential as an anti-cancer agent. Finally, further studies could be conducted to explore its potential applications in other fields, such as drug delivery and nanomedicine.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMYAOGAIAEXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide
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N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide
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N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide
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N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide
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N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide

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